molecular formula C14H13ClN2 B1525445 1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1311318-23-6

1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No.: B1525445
CAS No.: 1311318-23-6
M. Wt: 244.72 g/mol
InChI Key: RSNYARAKIMRCGB-UHFFFAOYSA-N
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Description

1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C14H13ClN2 and its molecular weight is 244.72 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-Benzyl-1H-Pyrrolo[2,3-c]Pyridine Hydrochloride is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound derivatives have been reported to exhibit potent inhibitory activity against FGFR1, 2, and 3 . This inhibition disrupts the normal signaling pathways regulated by these receptors.

Biochemical Pathways

The inhibition of FGFRs by this compound affects several key biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .

Pharmacokinetics

It is noted that one of the derivatives of this compound, referred to as compound 4h, has a low molecular weight . This property could potentially enhance its bioavailability and distribution in the body, but further studies would be needed to confirm this.

Result of Action

The inhibition of FGFRs by this compound can lead to significant molecular and cellular effects. For instance, in vitro studies have shown that compound 4h can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of these cells .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 1-Benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride are not fully known as of my last update in 2021. Pyrrolopyridine derivatives have been reported to exhibit potent activities against certain biochemical targets

Cellular Effects

The cellular effects of this compound are not fully understood. Related pyrrolopyridine derivatives have been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines

Molecular Mechanism

The molecular mechanism of action of this compound is not fully known. Related pyrrolopyridine derivatives have been shown to inhibit tubulin polymerization, disrupt microtubule dynamics, and cause G2/M phase cell cycle arrest

Properties

IUPAC Name

1-benzylpyrrolo[2,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.ClH/c1-2-4-12(5-3-1)11-16-9-7-13-6-8-15-10-14(13)16;/h1-10H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNYARAKIMRCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311318-23-6
Record name 1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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